![molecular formula C21H30N2O3 B598624 tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate CAS No. 1198286-10-0](/img/structure/B598624.png)

tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

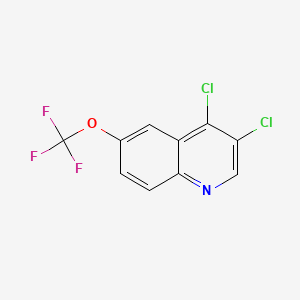

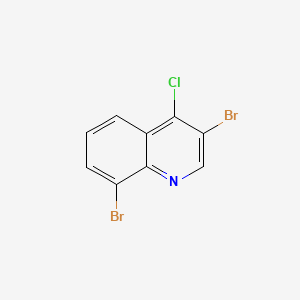

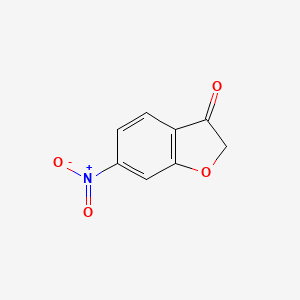

The compound “tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate” is a complex organic molecule that contains a spirocyclic structure. Spirocyclic compounds are a class of organic compounds that have two or more rings connected through a single atom, forming a structure that resembles a spiral . They are often found in biologically active compounds and have been the subject of extensive research in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic core, with a benzyl group and a tert-butyl ester group attached to the nitrogen atoms in the ring. The exact 3D conformation would depend on the specific stereochemistry at the spirocyclic carbon .Aplicaciones Científicas De Investigación

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are extensively used across various industries to prevent oxidative reactions and extend product shelf life. Research into the environmental occurrence, human exposure, and toxicity of SPAs has highlighted their presence in different environmental matrices and their potential health impacts. Future studies are directed towards reducing the environmental and health risks associated with SPAs by developing novel compounds with lower toxicity and migration potential (Liu & Mabury, 2020).

Natural Neo Acids and Neo Alkanes

The review by Dembitsky (2006) focuses on naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, which demonstrate various biological activities. It suggests that these compounds, including those with tertiary butyl groups, have potential applications in the cosmetic, agronomic, and pharmaceutical industries due to their bioactive properties (Dembitsky, 2006).

Glycerol Etherification Mechanisms

Palanychamy et al. (2022) provide an in-depth review of mechanisms for glycerol etherification, including the use of tert-butyl alcohol (TBA) to form mono, di, and tri tert-butyl glycerol ethers. This review emphasizes the relevance of such processes in producing compounds with specific ether groups and the potential for solvent-free approaches to improve reaction efficiency and product yield (Palanychamy et al., 2022).

Mecanismo De Acción

The mechanism of action of this compound, if it has any biological activity, would depend on its specific structure and the target it interacts with. Many spirocyclic compounds are known to have biological activity, but without specific studies on this compound, it’s hard to predict its potential effects .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-benzyl-1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-14-8-12-21(16-23)11-7-13-22(18(21)24)15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVMTUGLWUVVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCCN(C2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678098 |

Source

|

| Record name | tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198286-10-0 |

Source

|

| Record name | tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)

![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)

![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)